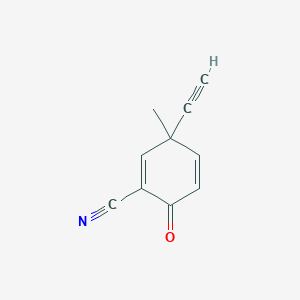![molecular formula C16H18FN5O3 B14167655 1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 4591-66-6](/img/structure/B14167655.png)
1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a fluorobenzyl group, a hydroxyethylamino group, and a purine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorobenzyl Intermediate: This involves the reaction of a benzyl halide with a fluorinating agent under controlled conditions to introduce the fluorine atom.
Attachment of the Hydroxyethylamino Group: This step involves the reaction of the fluorobenzyl intermediate with an amino alcohol, typically under basic conditions, to form the hydroxyethylamino derivative.
Cyclization to Form the Purine Core: The final step involves cyclization of the intermediate to form the purine core, which is achieved through a series of condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the use of continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
科学研究应用
1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
相似化合物的比较
Similar Compounds
1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound is unique due to the presence of both the fluorobenzyl and hydroxyethylamino groups, which confer specific chemical and biological properties.
1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the hydroxyethylamino group, resulting in different chemical reactivity and biological activity.
8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the fluorobenzyl group, leading to altered chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
4591-66-6 |
|---|---|
分子式 |
C16H18FN5O3 |
分子量 |
347.34 g/mol |
IUPAC 名称 |
1-[(2-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18FN5O3/c1-20-12-13(19-15(20)18-7-8-23)21(2)16(25)22(14(12)24)9-10-5-3-4-6-11(10)17/h3-6,23H,7-9H2,1-2H3,(H,18,19) |
InChI 键 |
SAWDOZHOYGOOMR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)



![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)

![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)
